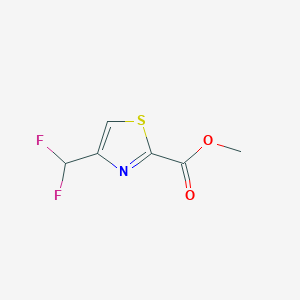

Methyl 4-(difluoromethyl)thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of Methyl 4-(difluoromethyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base to introduce the difluoromethyl group onto the thiazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Chemical Reactions Analysis

Methyl 4-(difluoromethyl)thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

Methyl 4-(difluoromethyl)thiazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential antimicrobial, antifungal, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit specific biological pathways in plants and microorganisms.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Methyl 4-(difluoromethyl)thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of this compound lies in its difluoromethyl group, which can significantly influence its chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is C7H6F2N2O2S, with a molecular weight of approximately 189.16 g/mol. The thiazole moiety contributes to the compound's aromaticity and reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Compounds containing thiazole rings, including this compound, exhibit significant antibacterial and antifungal properties. Research indicates that thiazole derivatives can inhibit various enzymes and receptors, positioning them as potential candidates for drug development against infectious diseases .

- Mechanism of Action : The difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy in biological systems. Interaction studies have shown that these compounds can bind to biological targets such as carbonic anhydrase, leading to inhibition or modulation of enzyme activity.

Antitumor Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, thiazoles have been reported to possess significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and others .

- Case Study : A study evaluating new thiazole derivatives revealed that compounds with specific substitutions exhibited IC50 values below 2 µg/mL against HepG-2 cells, indicating potent anticancer activity . The presence of electron-donating groups at strategic positions on the thiazole ring was crucial for enhancing this activity.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Compounds derived from the thiazole structure have shown inhibitory effects on flavivirus replication by targeting viral proteins .

- Research Findings : In a study focusing on phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 µM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of specific functional groups in enhancing biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Higher electronegativity may enhance biological activity |

| 2-Methylthiazole | Lacks fluorinated groups | Simpler structure; less reactivity compared to difluoromethyl derivatives |

| Thiazole-5-carboxylic acid | Contains a carboxylic acid without methyl or fluorine substitutions | More acidic; different reactivity profile |

The difluoromethyl group in this compound enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

Properties

Molecular Formula |

C6H5F2NO2S |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H5F2NO2S/c1-11-6(10)5-9-3(2-12-5)4(7)8/h2,4H,1H3 |

InChI Key |

YKRIJFVBCBDMOU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=CS1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.